1,3-Dichloropropane
Overview
Description
1,3-Dichloropropane is an organochlorine compound with the chemical formula C3H6Cl2. It is a colorless liquid with a sweet, chloroform-like odor. This compound is feebly soluble in water but dissolves well in organic solvents such as alcohol and ether. It is primarily used as an intermediate in organic synthesis and has various industrial applications .
Mechanism of Action
Target of Action
1,3-Dichloropropane (1,3-DCP) is primarily used in agriculture as a soil fumigant and nematicide . Its main targets are soil-borne pests, including microscopic worms called nematodes . By eliminating these pests, 1,3-DCP helps to protect crops and improve agricultural yield .
Mode of Action
It is known that 1,3-dcp is a direct-acting mutagen . This suggests that it may interact with the DNA of its targets, leading to mutations that can disrupt normal cellular functions and result in the death of the pests .
Biochemical Pathways
The degradation of 1,3-DCP in the environment, particularly in groundwater or other anoxic/reducing conditions, is primarily through reductive dechlorination . This process involves the removal of chlorine atoms from the compound, which is facilitated by certain microorganisms present in the soil . The end products of this degradation process are less chlorinated compounds, which are generally less toxic and more easily degraded .
Pharmacokinetics
1,3-DCP is a volatile organic compound that is feebly soluble in water and evaporates easily . It is quickly broken down in air, usually within several days . Some of the 1,3-DCP in soil and water will evaporate into the air, while the rest will be broken down through biodegradation pathways and hydrolysis
Result of Action
The primary result of 1,3-DCP action is the control of nematodes and other soil-borne pests, thereby protecting crops and improving agricultural yield . Exposure to 1,3-dcp can also have harmful effects on non-target organisms, including humans . Acute exposure can cause mucous membrane irritation, chest pain, and breathing difficulties . Chronic exposure may result in skin sensitization and damage to the nasal mucosa and urinary bladder .
Action Environment
The action of 1,3-DCP is influenced by various environmental factors. For instance, its volatility and solubility affect its distribution in the environment and its availability to target pests . The presence of certain soil microorganisms can also influence the degradation of 1,3-DCP and thus its persistence in the environment . Regulations have been put in place to mitigate the potential risks from 1,3-DCP to non-occupational bystanders and to reduce its emissions as a volatile organic compound .
Biochemical Analysis
Biochemical Properties
1,3-Dichloropropane is a halogenated aliphatic compound that is moderately or very reactive . It can react with some metals to form dangerous products
Cellular Effects
It has been reported that exposure to this compound by inhalation or gavage for 2 years did not induce cholangiocarcinoma (CCA) in mice and rats .
Molecular Mechanism
It is known that halogenated aliphatic compounds like this compound can undergo reductive dechlorination in environments with relatively anoxic and/or reducing conditions
Temporal Effects in Laboratory Settings
It is known that this compound is a volatile organic compound , suggesting that it may have stability and degradation characteristics typical of such compounds.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, acute animal tests in rats, mice, and rabbits have demonstrated this compound to have moderate acute toxicity from inhalation, moderate to high acute toxicity from oral exposure, and high acute toxicity from dermal exposure .
Metabolic Pathways
It is known that cytochrome P450-dependent oxidation and glutathione (GSH)-dependent conjugation are the primary routes of metabolism of haloalkanes .
Transport and Distribution
The distribution of this compound in soil compartments is dependent on the vapor pressure, diffusion coefficient, temperature, and moisture content of the soil .
Subcellular Localization
It is known that this compound is a volatile organic compound , suggesting that it may have the ability to cross cell membranes and localize in various subcellular compartments.
Preparation Methods
1,3-Dichloropropane can be synthesized through several methods:
Reaction of Bis(3-hydroxypropyl)ether with Hydrogen Chloride: This method involves reacting bis(3-hydroxypropyl)ether with hydrogen chloride, optionally in the presence of tertiary basic nitrogen compounds or other tertiary aliphatic bases as catalysts.
Dehydration of 1,3-Dichloro-2-propanol: This method involves the dehydration of 1,3-dichloro-2-propanol to produce this compound.
Dehydrochlorination of 1,2,3-Trichloropropane: This method involves the dehydrochlorination of 1,2,3-trichloropropane to yield this compound.
Chlorination of Propylene or Allyl Chloride: This method involves the chlorination of propylene or allyl chloride to produce this compound.
Chemical Reactions Analysis
1,3-Dichloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to propylene using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to produce 1,3-dichloropropanol using oxidizing agents such as potassium permanganate.
Scientific Research Applications
1,3-Dichloropropane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent: It is used as a solvent in chemical reactions and chromatographic analysis.
Detergent: It is used in the formulation of detergents.
Polymerization Catalyst: It is used as a polymerization catalyst or promoter in the synthesis of organic chemicals.
Comparison with Similar Compounds
1,3-Dichloropropane can be compared with other similar compounds such as:
1,2-Dichloropropane: Both compounds are chlorinated propanes, but 1,2-dichloropropane has chlorine atoms on adjacent carbon atoms, whereas this compound has chlorine atoms on the terminal carbon atoms.
1,3-Dichloropropene: This compound is an isomer of this compound with a double bond between the second and third carbon atoms.
2,2-Dichloropropane: This compound has both chlorine atoms on the same carbon atom, making it structurally different from this compound.
This compound is unique due to its specific positioning of chlorine atoms, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,3-dichloropropane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c4-2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUOJUYPBUZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CCl | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2H6, Array, C3H6Cl2 | |
Record name | 1,3-DICHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID6022004 | |
Record name | 1,3-Dichloropropane | |
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Molecular Weight |
112.98 g/mol | |
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Physical Description |
1,3-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a sweet odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 1,3-DICHLOROPROPANE | |
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Record name | Propane, 1,3-dichloro- | |
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Boiling Point |
248.7 °F at 760 mmHg (USCG, 1999), 120.4 °C @ 760 mm Hg, 120 °C | |
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Flash Point |
70 °F (est.) (USCG, 1999), 16 °C, 16 °C o.c. | |
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Solubility |
Sol in benzene, chloroform, alcohol, ether, In water, 2.75X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.3 | |
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Density |
1.1878 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1876 @ 20 °C/4 °C, Relative density (water = 1): 1.19 | |
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Vapor Density |
3.90 (air= 1), Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
18.2 [mmHg], 18.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.4 | |
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Color/Form |
Colorless liquid | |
CAS No. |
142-28-9 | |
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Melting Point |
-147.1 °F (USCG, 1999), -99.5 °C, -99 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dichloropropane?
A1: this compound has the molecular formula C3H6Cl2 and a molecular weight of 112.99 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been used to characterize this compound. Raman spectroscopy revealed its conformational equilibrium between trans-gauche and gauche-gauche conformations, influenced by temperature, pressure, and solvent. [] Electron spin resonance (ESR) spectroscopy, coupled with CNDO/2 calculations, provided insights into the structure of its radical cation. [] Infrared and Raman spectroscopy were employed to analyze the conformational equilibrium of 2-(chloromethyl)-2-methyl-1,3-dichloropropane, a related compound. []
Q3: How does the structure of this compound relate to its reactivity?
A3: The presence of two chlorine atoms on the terminal carbons of the propane chain contributes to this compound's reactivity. This structure allows for reactions like dehydrochlorination, where the molecule loses HCl molecules, as observed in its conversion over silica−alumina catalysts. [] It also facilitates nucleophilic substitution reactions, where a nucleophile can attack the carbon atoms bonded to chlorine. []
Q4: What is the solubility of this compound?
A4: this compound exhibits limited solubility in water. Enthalpy of solution studies at various temperatures provide insight into its interaction with water molecules. []
Q5: How does the structure of this compound influence its behavior in mixtures?
A5: Studies on binary mixtures of this compound with various solvents provide insights into its behavior. Excess molar volume measurements reveal that its mixtures with cyclopentanone, cyclohexanone, and some chloroalkanes deviate from ideal behavior. [, , ] These deviations are attributed to factors like differences in size and shape of the molecules, as well as intermolecular interactions such as dipole-dipole interactions and hydrogen bonding. [, , ]
Q6: Has this compound been used in the synthesis of other compounds?
A6: Yes, this compound serves as a versatile building block in organic synthesis. It acts as an alkylating agent in the synthesis of 1,1-cyclobutanedimethanol dimethyl ether, a component of polypropylene catalysts. [] It is also a key reagent in the preparation of 1,3-bis(1-phenyl-1H/-tetrazol-5-ylthio)propane, a compound with potential applications in materials science. [] Moreover, it is used in the synthesis of 1,3-dithiocycloheptane through reaction with sodium thiosulfate and an aldehyde, highlighting its utility in forming cyclic sulfide compounds. []
Q7: What are the toxicological properties of this compound?
A7: this compound exhibits toxicity in animal models. In rats, both subacute and subchronic oral administration resulted in adverse effects, particularly on the liver and kidneys, including increases in organ weight and histopathological changes. [] These findings highlight the potential health risks associated with this compound exposure.
Q8: What is the environmental impact of this compound?
A8: this compound is considered an environmental contaminant. Its presence in groundwater raises concerns due to its potential carcinogenicity and resistance to natural attenuation. [, ] Studies have investigated its degradation pathways, including hydrolysis, elimination, and reduction by zerovalent iron and zinc. [] Research also focuses on the effectiveness of ozonation and advanced oxidation processes in removing this compound from water. []
Q9: Are there any known cases of this compound contamination in drinking water?
A9: Yes, studies have reported the detection of this compound in drinking water samples. In a study conducted in a rural area of Jiangsu Province, China, this compound was detected in drinking water sources, raising concerns about potential health risks to the population. []
Q10: Can microorganisms degrade this compound?
A10: Research indicates that certain microorganisms can mediate the dehalogenation of this compound. For instance, a 1-chlorobutane-utilizing bacterium, strain m l5-3, demonstrated the ability to convert this compound to 3-chloropropionic acid under aerobic conditions. [] This finding suggests a potential role for bioremediation strategies in mitigating this compound contamination.
Q11: What analytical techniques are used to determine this compound?
A11: Several analytical techniques are employed for this compound analysis. Gas chromatography, often coupled with mass spectrometry (GC-MS), is commonly used for its detection and quantification in various matrices, including water, food, and environmental samples. [, , , ] High-performance liquid chromatography (HPLC) methods, utilizing UV or fluorescence detection, have also been explored for its determination in food matrices. []
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